2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide
Description
The compound 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- Core: Pyrazolo[4,3-d]pyrimidine with ketone groups at positions 5 and 5.
- Substituents:
- Position 2: Ethyl group.
- Position 6: 4-Fluorophenylmethyl moiety.
- Acetamide side chain: Linked to a 3-methoxyphenylmethyl group at position 2.
The 4-fluorophenyl and 3-methoxyphenyl groups likely modulate solubility, steric interactions, and electronic effects, influencing bioavailability and target affinity.
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O4/c1-3-28-14-20-22(27-28)23(32)30(13-16-7-9-18(25)10-8-16)24(33)29(20)15-21(31)26-12-17-5-4-6-19(11-17)34-2/h4-11,14H,3,12-13,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTQWQHOMVLYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC(=CC=C3)OC)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on diverse research findings and case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core with various substituents:
- Pyrazolo[4,3-d]pyrimidine ring : A bicyclic structure known for its pharmacological properties.
- Substituents :
- A 4-fluorophenyl group that may enhance biological activity through specific interactions.
- An ethyl group and a methoxyphenyl moiety that could influence solubility and bioavailability.
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory potential of the compound is notable:
-
Inhibition of Cytokines :
- Similar compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
- The disruption of inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Experimental Evidence :
Antibacterial and Antifungal Properties
The compound's derivatives have also been assessed for antimicrobial activity:
- Antibacterial Activity :
- Antifungal Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Enhances binding affinity to target proteins |
| Ethyl group | Improves lipophilicity and membrane permeability |
| Methoxyphenyl | Potentially increases selectivity towards cancer cells |
Comparison with Similar Compounds
Key Observations :
- Position 6 Substituents : The target compound’s 4-fluorophenylmethyl group (electron-withdrawing) contrasts with the phenethyl group in ’s analog, which may reduce steric hindrance and alter target binding .
- Acetamide Side Chain : The 3-methoxyphenylmethyl group in the target compound introduces electron-donating methoxy substituents, enhancing solubility compared to the 4-fluorobenzyl group in ’s analog .
Bioactivity and Mode of Action
While specific bioactivity data for the target compound are unavailable in the provided evidence, hierarchical clustering of structurally similar compounds () suggests shared modes of action. For example:
- Pyrazolo-pyrimidine analogs (e.g., ) are linked to kinase or phosphodiesterase inhibition due to their purine-mimicking core .
- The 3-methoxy group in the target compound may improve membrane permeability compared to analogs with electron-withdrawing substituents (e.g., 4-fluoro), as seen in solubility studies of related acetamides .
Methodological Approaches for Comparison
- Read-Across Analysis () : Predicts toxicity and bioactivity by comparing the target compound to analogs with experimental data. For instance, trifluoroacetyl-containing analogs () may share metabolic liabilities, while methoxy-substituted derivatives () could exhibit improved safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
